molecular formula C5H10N2O2 B1448624 2,2'-(3H-Diazirine-3,3-diyl)diethanol CAS No. 2098127-54-7

2,2'-(3H-Diazirine-3,3-diyl)diethanol

Cat. No.: B1448624
CAS No.: 2098127-54-7
M. Wt: 130.15 g/mol
InChI Key: NVMPGZVKUQCGLJ-UHFFFAOYSA-N
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Description

2,2'-(3H-Diazirine-3,3-diyl)diethanol is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolysis and Photoaffinity Probes

Diazirines like 2,2'-(3H-Diazirine-3,3-diyl)diethanol are notable for their role in photolysis. The photolysis of certain diazirines, such as 3-(4-tolyl)-3-(trifluoromethyl)diazirine, can lead to the formation of products through the intermediacy of a singlet carbene. This process has implications for the use of diazirines in biological systems, potentially limiting their utility for obtaining primary sequence data (Platz et al., 1991).

Intermolecular Reactivity and Selectivity

Diazirines have been studied for their intramolecular and intermolecular reactivity. For instance, the photolysis of diazirines can yield various types of insertion products, depending on the presence of methanol or cyclohexane (Knoll et al., 2012).

Applications in Molecular Biology

In molecular biology, diazirines have been used as photocrosslinking agents. The synthesis of specific diazirines, such as 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, demonstrates their applicability for photocrosslinking experiments (Kogon et al., 1992).

Surface Modification Research

Diazirines are significant in surface modification research. For example, diazirine-modified gold nanoparticles have been shown to be effective in carbene insertion reactions, demonstrating the potential of diazirines in modifying the interface of gold nanoparticles (Ismaili et al., 2010).

Synthetic Chemistry Applications

In synthetic chemistry, diazirines are used as precursors in various reactions. They have been employed in the synthesis of aziridines and azirines, showcasing their versatility in creating diverse chemical structures (McAllister et al., 2008).

Transition Metal Complexation

Diazirines can interact with transition metals, forming complexes that may be useful in various chemical processes. For instance, the reaction of diazirines with iron carbonyls has been explored, demonstrating their potential in the formation of complexes with unique properties (Albini & Kisch, 1975).

Mechanism of Action

Target of Action

Diazirines, a class of organic molecules to which this compound belongs, are known to form highly reactive carbene intermediates . These intermediates can insert themselves into various bonds on adjacent surfaces when activated by moderate heat or light .

Mode of Action

2,2’-(3H-Diazirine-3,3-diyl)diethanol interacts with its targets through a process known as photoaffinity labeling . When appended to a ligand or pharmacophore through its hydroxyl linker, this compound allows for UV light-induced covalent modification of a biological target . This interaction results in changes that can be studied for downstream applications .

Biochemical Pathways

The compound’s ability to form covalent bonds with biological targets upon uv light activation suggests that it may influence a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

Pharmacokinetics

The compound’s hydroxyl linker and light-activated diazirine suggest potential for bioavailability and distribution within biological systems .

Result of Action

Its ability to form covalent bonds with biological targets upon uv light activation suggests potential for significant molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-(3H-Diazirine-3,3-diyl)diethanol . For instance, the compound’s UV light-induced covalent bonding suggests that light exposure could significantly influence its action . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at room temperature .

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)diazirin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-3-1-5(2-4-9)6-7-5/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMPGZVKUQCGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1(N=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098127-54-7
Record name 2-[3-(2-hydroxyethyl)-3H-diazirin-3-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.